molecular formula C13H25NO5 B2933499 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid CAS No. 2171734-49-7

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid

Cat. No. B2933499
M. Wt: 275.345
InChI Key: LGYHNCUVUNQCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid, also known as MPPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of the amino acid valine and has been shown to have a number of interesting biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid is not fully understood, but it is thought to work by binding to specific amino acid residues in proteins and disrupting their function. This disruption can lead to changes in protein-protein interactions and alterations in protein folding and stability.

Biochemical And Physiological Effects

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids. Additionally, 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid has been shown to have anti-inflammatory effects, which could have implications for the treatment of a variety of diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid in lab experiments is its high purity and stability. Additionally, it has been shown to be effective in a variety of experimental systems. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for the study of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid. One area of interest is in the development of new drugs that target protein-protein interactions. Additionally, 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid could be used as a tool in the study of protein folding and stability. Finally, further research is needed to fully understand the mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid and its potential applications in scientific research.

Synthesis Methods

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid can be synthesized using a variety of methods, including the reaction of valine with isobutyl chloroformate and subsequent reaction with propyl alcohol. This method has been shown to produce high yields of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid with good purity.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of protein-protein interactions. 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid has been shown to inhibit the interaction between two proteins, which could have implications for the development of new drugs that target these interactions. Additionally, 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid has been studied for its potential use as a tool in the study of protein folding and stability.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-9(2)18-8-6-7-10(11(15)16)14-12(17)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYHNCUVUNQCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-5-(propan-2-yloxy)pentanoic acid

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